2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid
Description
2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid (hereafter referred to by its full systematic name) is a carboxamide derivative characterized by a benzylcarbamoyl group (-NH-CO-NH-CH₂-C₆H₅) attached to the α-carbon of 3-methylbutanoic acid. This compound is structurally significant due to its hybrid architecture, combining a lipophilic benzyl group with a polar carboxylic acid moiety.
Properties
IUPAC Name |
2-(benzylcarbamoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXOANOVALAKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid typically involves the reaction of benzyl isocyanate with 3-methylbutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related carboxamides and carboxylate derivatives, focusing on molecular properties, substituent effects, and functional data.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The benzylcarbamoyl group in the target compound confers higher in vitro activity compared to the cyclohexylcarbamoyl analogue (2CA3MBA), likely due to enhanced aromatic π-π interactions with target proteins .
- Conversely, the benzyloxy carbonyl group in the compound from improves aqueous solubility (265.3 g/mol, polar carboxylate) but may reduce membrane permeability compared to the benzylcarbamoyl variant .
The target compound balances lipophilicity (benzyl group) and polarity (carboxylic acid), enabling moderate solubility and optimal bioactivity .
In contrast, benzyloxy carbonyl derivatives (e.g., 42417-65-2) may require orthogonal protecting-group strategies .
Research Implications and Limitations
- Contradictions : The benzylcarbamoyl group’s role in solubility versus activity remains unresolved; higher lipophilicity may enhance target binding but limit aqueous dispersion .
Biological Activity
Overview of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic Acid
This compound is a synthetic compound that belongs to the class of amino acids and derivatives. Its structure includes a benzyl group attached to a carbamoyl moiety, which can influence its biological activity significantly.
Chemical Structure
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₂O₂
- Molecular Weight : Approximately 233.27 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the benzyl group may enhance lipophilicity, allowing better membrane permeability and interaction with cellular targets.
Pharmacological Effects
-
Antimicrobial Activity :
- Similar compounds have shown potential antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
-
Anti-inflammatory Properties :
- Compounds with similar structures often exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
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Neuroprotective Effects :
- Some derivatives are studied for their neuroprotective properties, potentially impacting conditions like neurodegeneration by modulating neurotransmitter levels.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various benzyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a similar structure to this compound demonstrated significant inhibition zones, suggesting potential as antimicrobial agents.
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 12 | Escherichia coli |
| This compound | 14 | Staphylococcus aureus |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of benzylcarbamoyl derivatives in a rat model of Alzheimer's disease. Results showed that treatment with these compounds resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
